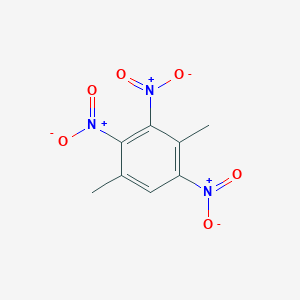![molecular formula C28H16N2 B14750338 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene CAS No. 258-40-2](/img/structure/B14750338.png)
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,17-diazaheptacyclo[1612003,1605,1407,12020,29022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene is a complex organic compound characterized by its unique heptacyclic structure This compound is notable for its intricate arrangement of carbon and nitrogen atoms, forming a highly stable and rigid framework
準備方法
The synthesis of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core heptacyclic structure, followed by the introduction of nitrogen atoms at specific positions. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of heptacyclic structures. In biology, it has potential applications as a molecular probe due to its unique structural features. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve complex molecular interactions. In industry, this compound can be used in the development of advanced materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves its interaction with specific molecular targets. The rigid heptacyclic structure allows it to fit into particular binding sites on proteins or other biomolecules, potentially inhibiting or modulating their activity. The nitrogen atoms within the structure can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Compared to other similar compounds, 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene stands out due to its unique heptacyclic structure and the presence of nitrogen atoms at specific positions. Similar compounds include other heptacyclic structures with different substituents or ring sizes, such as 13,21-dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene . These compounds share some structural similarities but differ in their chemical properties and reactivity, highlighting the unique features of this compound.
特性
CAS番号 |
258-40-2 |
|---|---|
分子式 |
C28H16N2 |
分子量 |
380.4 g/mol |
IUPAC名 |
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C28H16N2/c1-2-6-18-10-22-14-26-25(13-21(22)9-17(18)5-1)29-27-15-23-11-19-7-3-4-8-20(19)12-24(23)16-28(27)30-26/h1-16H |
InChIキー |
WQMMGBXKZLBONB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)N=C5C=C6C=C7C=CC=CC7=CC6=CC5=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


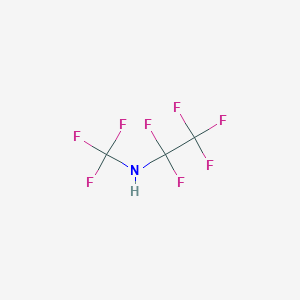
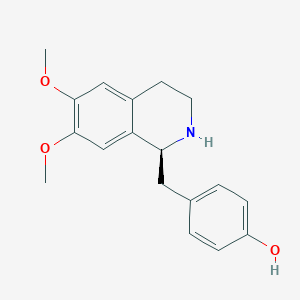
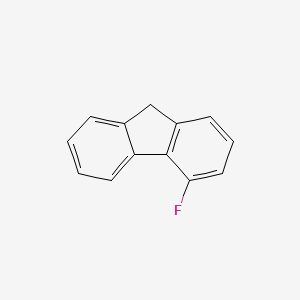
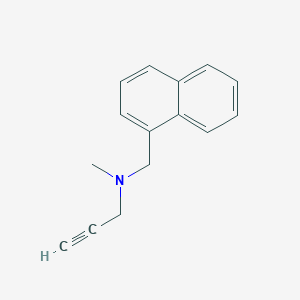
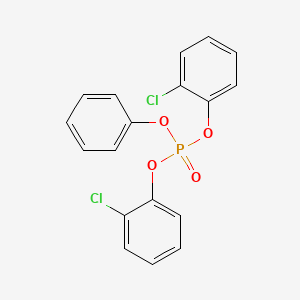

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
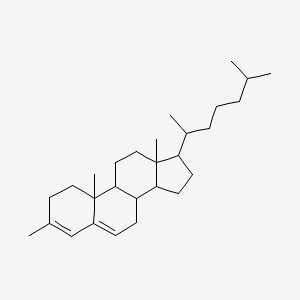

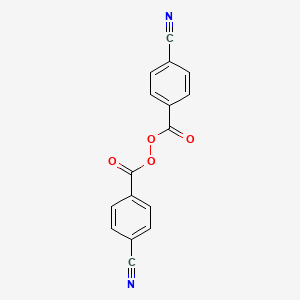


![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
